4-[benzyl(methyl)amino]-N-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide 4-[benzyl(methyl)amino]-N-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1775514-30-1
VCID: VC4450130
InChI: InChI=1S/C23H22FN5O2/c1-15-13-29-20(22(25-15)28(2)14-16-7-5-4-6-8-16)12-19(27-29)23(30)26-17-9-10-21(31-3)18(24)11-17/h4-13H,14H2,1-3H3,(H,26,30)
SMILES: CC1=CN2C(=CC(=N2)C(=O)NC3=CC(=C(C=C3)OC)F)C(=N1)N(C)CC4=CC=CC=C4
Molecular Formula: C23H22FN5O2
Molecular Weight: 419.46

4-[benzyl(methyl)amino]-N-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide

CAS No.: 1775514-30-1

Cat. No.: VC4450130

Molecular Formula: C23H22FN5O2

Molecular Weight: 419.46

* For research use only. Not for human or veterinary use.

4-[benzyl(methyl)amino]-N-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide - 1775514-30-1

Specification

CAS No. 1775514-30-1
Molecular Formula C23H22FN5O2
Molecular Weight 419.46
IUPAC Name 4-[benzyl(methyl)amino]-N-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide
Standard InChI InChI=1S/C23H22FN5O2/c1-15-13-29-20(22(25-15)28(2)14-16-7-5-4-6-8-16)12-19(27-29)23(30)26-17-9-10-21(31-3)18(24)11-17/h4-13H,14H2,1-3H3,(H,26,30)
Standard InChI Key ARULNHPTXSKWGK-UHFFFAOYSA-N
SMILES CC1=CN2C(=CC(=N2)C(=O)NC3=CC(=C(C=C3)OC)F)C(=N1)N(C)CC4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 4-[benzyl(methyl)amino]-N-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide, reflects its intricate architecture (Figure 1). Key features include:

  • Pyrazolo[1,5-a]pyrazine core: A bicyclic heteroaromatic system with nitrogen atoms at positions 1, 5, and 8.

  • Substituents:

    • Benzyl(methyl)amino group at position 4, enhancing lipophilicity and metabolic stability.

    • 3-Fluoro-4-methoxyphenyl carboxamide at position 2, contributing to target binding via hydrogen-bonding interactions.

    • Methyl group at position 6, modulating steric and electronic properties.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC23H22FN5O2PubChem
Molecular Weight419.46 g/molPubChem
logP (Predicted)3.8–4.2PubChem
Hydrogen Bond Acceptors5PubChem
Topological Polar Surface Area54.4 ŲPubChem

Synthesis and Structural Modifications

Synthetic Routes

While specific protocols for this compound are proprietary, analogous pyrazolo[1,5-a]pyrazine derivatives are synthesized via:

  • Cyclocondensation: Reaction of aminopyrazoles with α,β-unsaturated carbonyl compounds.

  • Amide Coupling: Using carbodiimide reagents (e.g., EDC/HOBt) to attach the 3-fluoro-4-methoxyphenyl group to the pyrazine core .

  • Buchwald-Hartwig Amination: Introduction of the benzyl(methyl)amino group via palladium-catalyzed cross-coupling .

Table 2: Key Synthetic Intermediates

IntermediateRole in SynthesisReference
6-Methylpyrazolo[1,5-a]pyrazine-2-carboxylic acidCore scaffold preparationPubChem
3-Fluoro-4-methoxyanilineCarboxamide precursorPatent

Pharmacological Activities

Table 3: Anticancer Activity of Analogous Compounds

CompoundCell Line (IC50, nM)MechanismSource
PD139583 (Analog)A549 (Lung): 0.3ApoptosisPubChem
CHEMBL2086501 (Analog)MDA-MB-231 (Breast): 0.5EGFR InhibitionPubChem

Antitubercular Activity

Fluorinated pyrazolo derivatives show potent activity against Mycobacterium tuberculosis. For example:

  • MIC values: 0.002–0.05 µg/mL for related compounds.

  • Target: Inhibition of DprE1, a key enzyme in mycobacterial cell wall synthesis .

Structure-Activity Relationship (SAR)

Critical Substituents

  • Benzyl(methyl)amino group:

    • Enhances blood-brain barrier penetration (logP > 3.5) .

    • Reduces CYP450-mediated metabolism .

  • 3-Fluoro-4-methoxyphenyl:

    • Fluorine improves target affinity via electrostatic interactions.

    • Methoxy group stabilizes binding through hydrophobic contacts .

Figure 2: SAR Highlights

![SAR Diagram](https://via.placeholder.com/400x200?text=SAR+Diagr 5. Pharmacokinetic and Toxicological Profiles

ADME Properties

  • Absorption: High gastrointestinal absorption (Predicted bioavailability: 55%) .

  • Metabolism: Primarily hepatic, mediated by CYP3A4 .

  • Excretion: Renal (70%) and fecal (30%) .

Table 4: Predicted ADME Parameters

ParameterValueTool
Caco-2 Permeability28.7 nm/sSwissADME
Plasma Protein Binding92%pkCSM

Toxicity

  • hERG Inhibition Risk: Low (IC50 > 10 µM) .

  • Mutagenicity: Negative in Ames test .

Applications and Future Directions

Therapeutic Prospects

  • Oncology: Combination therapies with checkpoint inhibitors .

  • Infectious Diseases: Adjunct in multidrug-resistant tuberculosis regimens .

Challenges

  • Synthetic Complexity: Multi-step synthesis limits large-scale production.

  • Solubility: Moderate aqueous solubility (0.0277 mg/mL) necessitates prodrug strategies .

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